2-Bromophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is an organic compound with a complex structure that includes bromine, chlorine, fluorine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 2-bromophenyl with 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone: This compound shares structural similarities and is used in similar applications.
2-Bromo-5-fluoropyridine: Another related compound used in coupling reactions and as an intermediate in organic synthesis.
Uniqueness
2-BROMOPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C18H11BrClFN2O4S |
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Molecular Weight |
485.7 g/mol |
IUPAC Name |
(2-bromophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11BrClFN2O4S/c19-13-3-1-2-4-15(13)27-17(24)16-14(20)9-22-18(23-16)28(25,26)10-11-5-7-12(21)8-6-11/h1-9H,10H2 |
InChI Key |
IRNJLHITWIYVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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